molecular formula C9H15NO4 B3379100 2-(Oxan-4-ylformamido)propanoic acid CAS No. 1516949-42-0

2-(Oxan-4-ylformamido)propanoic acid

Cat. No.: B3379100
CAS No.: 1516949-42-0
M. Wt: 201.22
InChI Key: DLEPCBYYGUHQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-ylformamido)propanoic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22. The purity is usually 95%.
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Scientific Research Applications

Photolabile Hydrophobic Molecules in Nanofluidic Devices

2-(Oxan-4-ylformamido)propanoic acid and its derivatives have been explored for their role in the development of nanofluidic devices. A study by Ali et al. (2012) demonstrated the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally similar to this compound, as a photolabile protecting group. This compound facilitated the optical gating of synthetic ion channels, paving the way for advancements in light-induced controlled release, sensing, and information processing within nanofluidic applications (Ali et al., 2012).

Antifungal Tripeptides Study

Research on antifungal tripeptides, specifically those incorporating variations of the this compound backbone, has shown significant progress in understanding their chemical reactivity and potential applications. A study conducted by Flores-Holguín et al. (2019) utilized conceptual density functional theory to analyze the reactivity descriptors of new antifungal tripeptides. This research aids in drug design by predicting bioactivity scores and pKa values, highlighting the compound's utility in developing novel antifungal agents (Flores-Holguín et al., 2019).

Organic Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds structurally related to this compound have been subjects of interest for the development of new chemical entities. For example, the synthesis of new phenolic compounds with anti-inflammatory activities from Eucommia ulmoides Oliv. was explored by Ren et al. (2021), demonstrating the compound's utility in organic synthesis and potential pharmacological applications (Ren et al., 2021).

Environmental and Material Science Applications

In material science and environmental applications, derivatives of this compound have been studied for their roles in catalysis and pollution mitigation. For instance, the synthesis of novel furan derivatives by Yang et al. (2018) from endophytic Aspergillus tubingensis showed potent antifungal and medium antibacterial activities, indicating potential uses in material preservation and environmental protection (Yang et al., 2018).

Properties

IUPAC Name

2-(oxane-4-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEPCBYYGUHQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.